molecular formula C14H14Cl2F3NO2 B6424398 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one CAS No. 2034268-68-1

3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

Cat. No.: B6424398
CAS No.: 2034268-68-1
M. Wt: 356.2 g/mol
InChI Key: XCXVCDMQJXVWPG-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and trifluoroethoxy groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Trifluoroethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoroethanol derivative reacts with the azetidine intermediate.

    Coupling with Dichlorophenyl Group: The final step involves coupling the azetidine intermediate with a dichlorophenyl derivative, often through a Friedel-Crafts acylation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the propanone moiety.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The dichlorophenyl and trifluoroethoxy groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions but can include oxidized or reduced derivatives, as well as substituted analogs with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a candidate for developing new synthetic methodologies.

Biology

Biologically, the compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a useful probe in biochemical studies.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structural motifs are reminiscent of those found in various bioactive molecules, suggesting potential therapeutic applications.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved might include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1-propanone: Lacks the azetidine and trifluoroethoxy groups, making it less complex.

    1-[3-(2,2,2-Trifluoroethoxy)azetidin-1-yl]propan-1-one:

Uniqueness

The presence of both dichlorophenyl and trifluoroethoxy groups attached to an azetidine ring makes 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one unique. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

The compound 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one , also known by its CAS number 106024-13-9, is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C13H9Cl2F3N2OC_{13}H_{9}Cl_{2}F_{3}N_{2}O, featuring a dichlorophenyl group and a trifluoroethoxy moiety attached to an azetidine ring. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Research indicates that azetidinone derivatives exhibit antiviral properties. For example, related compounds have shown moderate inhibitory activity against human coronaviruses and influenza viruses. Specifically, azetidinone derivatives have been reported to inhibit viral replication with effective concentrations (EC50) ranging from 8.3 µM to 45 µM against various strains . This suggests that the compound may possess similar antiviral capabilities.

Anticancer Activity

The compound's structure aligns with other azetidinone derivatives known for their anticancer effects. Studies have demonstrated that compounds containing azetidinone frameworks can induce apoptosis and inhibit proliferation in various cancer cell lines, including breast and prostate cancers . Notably, derivatives with similar structures have shown IC50 values in the nanomolar range against human breast carcinoma cells (e.g., MCF-7) and colon cancer cells (e.g., HT-29) .

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Inhibition of Viral Replication : The structural components may interfere with viral entry or replication processes.
  • Induction of Apoptosis : Compounds with similar azetidinone structures have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to reduced cell proliferation.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Study 1 : A series of azetidinone derivatives were synthesized and tested for their antiviral activity against human coronaviruses. The most active compound showed an EC50 value of 45 µM, indicating significant antiviral potential .
  • Study 2 : In vitro studies on azetidinone derivatives demonstrated potent anticancer activity against MCF-7 cells with IC50 values as low as 10 nM for certain analogs .

Data Tables

Activity Type Compound Target Virus/Cancer Cell Line EC50/IC50 Value
AntiviralAzetidinoneHuman Coronavirus (229E)45 µM
AntiviralAzetidinoneInfluenza A Virus H1N18.3 µM
AnticancerAzetidinoneMCF-7 Breast Cancer10 nM
AnticancerAzetidinoneHT-29 Colon Cancer6.2 µM

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2F3NO2/c15-11-3-1-9(5-12(11)16)2-4-13(21)20-6-10(7-20)22-8-14(17,18)19/h1,3,5,10H,2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXVCDMQJXVWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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